N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a tetrahydroquinoline core, which is a significant structural motif in medicinal chemistry due to its presence in many biologically active molecules
Mechanism of Action
Target of Action
It is a purine nucleoside analogue , which typically targets indolent lymphoid malignancies .
Mode of Action
The compound’s mode of action involves inhibiting DNA synthesis and inducing apoptosis . It is incorporated into synthetic mRNA during in vitro transcription . It is read like uridine during protein biosynthesis, enabling high protein yields . It also leads to +1 ribosomal frameshifting, influencing mRNA translation fidelity .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA synthesis and apoptosis . It also influences mRNA translation, potentially affecting protein synthesis .
Pharmacokinetics
It is known that n1-methylpseudouridine, a related compound, is used in in vitro transcription and for the production of rna vaccines , suggesting that it may have good bioavailability.
Result of Action
The compound’s action results in the inhibition of DNA synthesis and induction of apoptosis . This can lead to the death of targeted cells, such as those in indolent lymphoid malignancies . The compound’s incorporation into mRNA can also influence the fidelity of protein synthesis .
Action Environment
It is known that the compound’s action can be influenced by the conditions of in vitro transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common method is the Pictet-Spengler reaction, which condenses an aromatic aldehyde with an amine to form the tetrahydroquinoline ring. The methylsulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine. The final step involves coupling the tetrahydroquinoline derivative with phenethyloxalamide using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the tetrahydroquinoline core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethylacetamide
- N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-benzylacetamide
Uniqueness
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide is unique due to the presence of both the methylsulfonyl and phenethyloxalamide groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, stability, and bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-28(26,27)23-13-5-8-16-9-10-17(14-18(16)23)22-20(25)19(24)21-12-11-15-6-3-2-4-7-15/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTVLVUYKLJVBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.